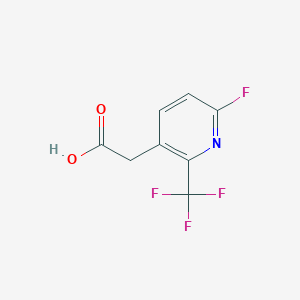

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid

Description

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1227514-47-7) is a fluorinated pyridine derivative with the molecular formula C₈H₅F₄NO₂ and a molecular weight of 223.13 g/mol. The compound features a trifluoromethyl (-CF₃) group at the 2-position and a fluorine atom at the 6-position of the pyridine ring, with an acetic acid moiety at the 3-position. Its structural complexity and electron-withdrawing substituents make it valuable in pharmaceutical and agrochemical research, particularly in modulating pharmacokinetic properties such as metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)7(13-5)8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSGZXDCXAWFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compounds

The synthesis of related compounds, such as trifluoromethylpyridines, often involves fluorination reactions using hydrogen fluoride (HF) or other fluorinating agents. For instance, the preparation of 2-fluoro-6-(trifluoromethyl)pyridine involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine with HF in the presence of a catalyst like ferric chloride.

Analysis of Reaction Conditions

The conditions for fluorination reactions typically involve high temperatures and pressures. For instance, the synthesis of 2-fluoro-6-(trifluoromethyl)pyridine requires temperatures between 150°C to 250°C and pressures ranging from 5 to 1200 psig.

Purification Techniques

Purification of these compounds often involves distillation and neutralization steps. For example, after fluorination, the reaction mixture is distilled, diluted with water, and neutralized with sodium carbonate to isolate the desired product.

Data Table: Conditions for Related Fluorination Reactions

Chemical Reactions Analysis

Reactions of the Acetic Acid Functional Group

The carboxylic acid group at position 3 enables classic acid-derived transformations:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Esterification | Alcohol + H₂SO₄ (catalytic), reflux | Alkyl ester derivatives | High yields (>85%) achieved with methanol or ethanol under acidic conditions. |

| Amidation | Amine + DCC (coupling agent), RT | Amide derivatives | Primary amines react efficiently, while bulky amines require prolonged reaction times. |

| Salt Formation | NaOH or KOH in aqueous solution | Sodium/potassium salts | Salts exhibit improved solubility in polar solvents. |

Substitution Reactions on the Pyridine Ring

Electron-withdrawing substituents (fluoro, trifluoromethyl) deactivate the ring, but directed substitution is possible:

Fluorine Displacement

-

Fluorine at position 6 can undergo nucleophilic aromatic substitution under extreme conditions.

-

Example: Reaction with sodium amide (NaNH₂) in liquid NH₃ at 150°C yields 6-amino derivatives (low yields: 15–20%) .

Electrophilic Substitution

-

Limited reactivity due to ring deactivation. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C).

Oxidation

-

The acetic acid group resists further oxidation.

-

Pyridine ring oxidation is rare but feasible with ozone (O₃), leading to ring-opening products.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine under high pressure (50 atm).

-

Selective reduction of the trifluoromethyl group is not observed under standard conditions .

Key Studies

-

Suzuki Coupling : The compound participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis for pharmaceutical intermediates .

-

Biological Activity : Derivatives show promise as RORγt inverse agonists (IC₅₀ = 7.5 nM for lead compound W14) .

Comparative Reactivity with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 6-Methoxy-2-(trifluoromethyl)pyridine-3-acetic acid | Methoxy group increases electron density | Enhanced electrophilic substitution. |

| 2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid | Chlorine substituent improves leaving-group ability | Higher substitution yields. |

Mechanistic Insights

Scientific Research Applications

Chemistry

- Building Block : 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid serves as a precursor for synthesizing various fluorinated compounds. Its unique structure allows for the development of novel chemical entities with enhanced properties.

Biology

- Bioactive Molecule : This compound is studied for its potential biological activities, particularly in drug discovery. Its interactions with biological targets can lead to significant therapeutic effects.

Medicine

- Therapeutic Properties : Research indicates potential applications in treating inflammatory diseases and cancer. The compound's ability to modulate enzyme activities makes it a candidate for further pharmacological studies.

Industry

- Agrochemicals : It is utilized in developing agrochemicals, particularly fungicides and herbicides. The trifluoromethyl group contributes to higher efficacy compared to non-fluorinated counterparts.

Research has demonstrated that 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid exhibits significant biological activity:

- Antimalarial Activity : A study identified related compounds as inhibitors of dihydroorotate dehydrogenase, showing promise against Plasmodium falciparum .

- Antibacterial Efficacy : Compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as antibiotic alternatives .

Case Studies

-

Antimalarial Screening :

- A high-throughput screening revealed that derivatives of this compound could inhibit malaria parasite growth effectively, suggesting a new avenue for antimalarial drug development.

-

Antibacterial Properties :

- A comparative study on various fluorinated compounds demonstrated that those containing the trifluoromethyl group exhibited MIC values comparable to established antibiotics, highlighting their potential in treating bacterial infections.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic Acid

- Molecular Formula: C₈H₅F₄NO₂ (identical to the target compound).

- CAS : 1227565-73-2 | Molecular Weight : 223.13 g/mol .

- Key Difference : The acetic acid group is at the 4-position instead of the 3-position.

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic Acid

- Molecular Formula: C₈H₅ClF₃NO₂ | Molecular Weight: 239.58 g/mol .

- Key Difference : Fluorine at the 6-position is replaced with chlorine.

Trifluoromethylpyridine-Acetic Acid Derivatives

2-(6-(Trifluoromethyl)pyridin-3-yl)acetic Acid

- Molecular Formula: C₈H₆F₃NO₂ | Molecular Weight: 205.13 g/mol.

- CAS : 913839-73-3 | MDL : MFCD09924985 .

- Key Difference : The trifluoromethyl group is at the 6-position instead of the 2-position.

- Properties : Reduced steric hindrance at the 2-position may enhance reactivity in coupling reactions.

(6-Trifluoromethyl-pyridin-2-yl)-acetic Acid

Complex Derivatives with Additional Substituents

6-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetic Acid

- Molecular Formula : C₁₀H₉F₅N₂O₃ | Molecular Weight : 300.18 g/mol.

- CAS : 1804860-49-8 .

- Key Features: Incorporates aminomethyl (-CH₂NH₂) and trifluoromethoxy (-OCF₃) groups.

- Applications: Enhanced hydrogen-bonding capacity and bioavailability due to the aminomethyl group.

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid

Data Tables: Structural and Physicochemical Comparisons

Table 1. Key Parameters of Pyridine-Acetic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |

|---|---|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid | C₈H₅F₄NO₂ | 223.13 | 1227514-47-7 | 2-CF₃, 6-F, 3-acetic acid |

| 3-Fluoro-2-(trifluoromethyl)pyridine-4-acetic acid | C₈H₅F₄NO₂ | 223.13 | 1227565-73-2 | 2-CF₃, 3-F, 4-acetic acid |

| [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid | C₈H₅ClF₃NO₂ | 239.58 | 1227592-95-1 | 2-CF₃, 6-Cl, 3-acetic acid |

| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | C₈H₆F₃NO₂ | 205.13 | 913839-73-3 | 6-CF₃, 3-acetic acid |

Table 2. Physicochemical Properties

*Predicted based on analogous pyridine-acetic acid derivatives .

Biological Activity

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group, which enhance its lipophilicity and biological interactions.

Chemical Structure

The molecular formula of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid is CHFNO. The presence of the trifluoromethyl group increases the compound's hydrophobicity, potentially facilitating its interaction with biological membranes.

The biological activity of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The lipophilic nature of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and reach intracellular targets.

Antimicrobial Properties

Research has indicated that compounds similar to 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated pyridine derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves enzymatic inhibition, which disrupts bacterial metabolism .

Table 1: Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid | S. aureus | < 16 µg/mL |

| 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid | E. coli | < 32 µg/mL |

| Similar Fluorinated Compounds | P. aeruginosa | > 64 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Preliminary studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Studies

Several case studies have explored the biological efficacy of fluorinated pyridine derivatives:

- Study on Antimalarial Activity : A high-throughput screening campaign identified compounds structurally related to 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. These compounds demonstrated significant activity against Plasmodium falciparum, indicating their potential in malaria prophylaxis .

- Antibacterial Efficacy : A study assessed the antibacterial properties of various fluorinated compounds, including derivatives similar to 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetic acid. Results showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting effectiveness comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-2-(trifluoromethyl)pyridine-3-acetic acid, and how are reaction conditions optimized?

- Synthesis Pathways :

- Fluorination : Introduce fluorine via halogen exchange using potassium fluoride (KF) in polar aprotic solvents like DMSO at elevated temperatures (80–120°C) .

- Trifluoromethylation : Employ copper-mediated cross-coupling reactions with trifluoromethyl iodide (CF₃I) or trifluoromethylating agents like TMSCF₃ .

- Acetic Acid Sidechain : Use nucleophilic substitution or oxidation of a hydroxymethyl intermediate (e.g., (6-fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) with KMnO₄ or CrO₃ under acidic conditions .

- Optimization : Adjust solvent polarity (e.g., DMSO for fluorination), temperature (controlled heating to avoid decomposition), and stoichiometry (excess fluorinating agents to drive reactions). Monitor purity via HPLC (retention time ~1.26 minutes) and LC-MS (m/z 366 [M+H]+ observed in analogous pyridine derivatives) .

Q. Which analytical techniques are most effective for characterizing 6-fluoro-2-(trifluoromethyl)pyridine-3-acetic acid, and what key spectral data should researchers expect?

- NMR :

- ¹H NMR : Expect signals for the pyridine ring protons (δ 7.5–8.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm for CH₂, δ 12–13 ppm for COOH) .

- ¹⁹F NMR : Distinct peaks for fluorine substituents (δ -60 to -70 ppm for CF₃, δ -110 to -120 ppm for aromatic F) .

- LC-MS : Molecular ion peaks (e.g., m/z 251 [M+H]+ for similar pyridine-acetic acid derivatives) and fragmentation patterns to confirm structural integrity .

- HPLC : Retention time consistency under reverse-phase conditions (e.g., C18 column, acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can researchers address contradictory data in the characterization of 6-fluoro-2-(trifluoromethyl)pyridine-3-acetic acid using orthogonal analytical methods?

- Scenario : Discrepancies between calculated and observed molecular weights (e.g., MS vs. elemental analysis).

- Resolution :

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm fragmentation pathways .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing effects on NMR shifts .

- Tandem MS/MS : Differentiate isobaric impurities (e.g., regioisomers) by collision-induced dissociation patterns .

Q. What computational approaches are recommended for predicting the reactivity and electronic properties of 6-fluoro-2-(trifluoromethyl)pyridine-3-acetic acid?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Simulate IR and NMR spectra using B3LYP/6-31G* basis sets for validation against experimental data .

- Molecular Dynamics (MD) : Model solvation effects in biological systems (e.g., binding to enzymes) using explicit solvent models .

- Retrosynthesis AI Tools : Leverage databases like Reaxys and BKMS_METABOLIC to propose novel synthetic routes or optimize yields .

Q. What strategies are employed to study the biological activity of 6-fluoro-2-(trifluoromethyl)pyridine-3-acetic acid, particularly in drug discovery contexts?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates; compare IC₅₀ values with analogs (e.g., 6-methylimidazo[1,2-a]pyridine-3-acetic acid derivatives) .

- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lysates after incubation .

- Molecular Docking :

- Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). The CF₃ group enhances hydrophobic binding, while the acetic acid moiety participates in hydrogen bonding .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.